Piperazine, 1-(3-((6-fluoro-2,3-dihydro-1H-inden-5-yl)oxy)propyl)-4-phenyl-, dihydrochloride
Description
Piperazine, 1-(3-((6-fluoro-2,3-dihydro-1H-inden-5-yl)oxy)propyl)-4-phenyl-, dihydrochloride (hereafter referred to as the target compound) is a piperazine derivative characterized by:
- A piperazine core substituted at the 1-position with a 3-((6-fluoro-2,3-dihydro-1H-inden-5-yl)oxy)propyl group and at the 4-position with a phenyl group.
- A dihydrochloride salt formulation, enhancing aqueous solubility for pharmaceutical applications .
- A molecular weight estimated at ~450 g/mol (based on structural analogs).
The 6-fluoro-2,3-dihydro-1H-inden-5-yl moiety introduces a bicyclic, fluorinated aromatic system connected via an ether-propyl linker.
Properties
CAS No. |
78114-74-6 |
|---|---|
Molecular Formula |
C22H29Cl2FN2O |
Molecular Weight |
427.4 g/mol |
IUPAC Name |
1-[3-[(6-fluoro-2,3-dihydro-1H-inden-5-yl)oxy]propyl]-4-phenylpiperazine;dihydrochloride |
InChI |
InChI=1S/C22H27FN2O.2ClH/c23-21-16-18-6-4-7-19(18)17-22(21)26-15-5-10-24-11-13-25(14-12-24)20-8-2-1-3-9-20;;/h1-3,8-9,16-17H,4-7,10-15H2;2*1H |
InChI Key |
UNYPNAYZFULZAH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC(=C(C=C2C1)F)OCCCN3CCN(CC3)C4=CC=CC=C4.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-(3-((6-fluoro-2,3-dihydro-1H-inden-5-yl)oxy)propyl)-4-phenyl-, dihydrochloride typically involves the following steps:
Formation of the Indenyl Intermediate: The 6-fluoro-2,3-dihydro-1H-inden-5-yl group is synthesized through a series of reactions starting from commercially available precursors.
Attachment to Piperazine: The indenyl intermediate is then reacted with piperazine under controlled conditions to form the desired product.
Hydrochloride Formation: The final step involves the conversion of the free base to its dihydrochloride salt form.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
Piperazine, 1-(3-((6-fluoro-2,3-dihydro-1H-inden-5-yl)oxy)propyl)-4-phenyl-, dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acids are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Piperazine, 1-(3-((6-fluoro-2,3-dihydro-1H-inden-5-yl)oxy)propyl)-4-phenyl-, dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Piperazine, 1-(3-((6-fluoro-2,3-dihydro-1H-inden-5-yl)oxy)propyl)-4-phenyl-, dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The target compound’s pharmacological profile can be inferred from structurally related piperazine derivatives (Table 1).
Table 1: Key Structural and Functional Comparisons
Key Observations:
Substituent Bulk and Rigidity : The target compound’s 6-fluoro-2,3-dihydroindenyl group provides a rigid, lipophilic bicyclic structure, likely enhancing receptor selectivity compared to simpler aryl or heteroaryl substituents (e.g., phenyl or pyridinyl groups) .
Fluorine Effects: Fluorination at the indenyl group may improve metabolic stability and blood-brain barrier penetration relative to non-fluorinated analogs .
Salt Form: The dihydrochloride formulation contrasts with freebase or monohydrochloride salts (e.g., in ’s 1-(3-chloropropyl)-4-(2-hydroxyethyl)piperazine dihydrochloride), offering superior solubility for intravenous or oral administration .
Pharmacokinetics
- Metabolism : Fluorine atoms and ether linkages may reduce oxidative metabolism, as seen in fluorinated CNS drugs like fluoxetine .
Therapeutic Potential and Receptor Interactions
The target compound’s structural features align with known σ receptor ligands (e.g., ’s 1-(3,4-dimethoxyphenethyl)-4-(3-phenylpropyl)piperazine dihydrochloride), suggesting applications in:
- Neuropathic pain modulation via σ-1 receptor antagonism.
- Antipsychotic effects through dual σ/dopamine receptor interactions .
However, its larger substituents may limit off-target effects compared to smaller analogs like 1-(3-trifluoromethylphenyl)piperazine, which exhibit broader serotonergic activity .
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